![molecular formula C18H18N2O3 B7468911 N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide](/img/structure/B7468911.png)
N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide, also known as BN80927, is a novel small molecule that has gained interest in scientific research due to its potential therapeutic applications. BN80927 belongs to the class of spirocyclic compounds and is a potent inhibitor of the protein kinase CK1δ, which is involved in various cellular processes such as circadian rhythm regulation, DNA damage response, and Wnt signaling pathway.
Mécanisme D'action
The mechanism of action of N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide involves the inhibition of CK1δ activity, which leads to the dysregulation of various cellular processes. CK1δ is involved in the phosphorylation of various proteins, including β-catenin, which is a key component of the Wnt signaling pathway. Inhibition of CK1δ activity by N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide leads to the stabilization of β-catenin and the activation of the Wnt signaling pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide are primarily related to the inhibition of CK1δ activity. Inhibition of CK1δ activity has been shown to affect various cellular processes, including circadian rhythm regulation, DNA damage response, and Wnt signaling pathway. N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide has been shown to have potent anti-proliferative effects on cancer cells, which is likely due to the inhibition of the Wnt signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide in lab experiments is its potency and specificity for CK1δ. N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide has been shown to have a high affinity for CK1δ and is a potent inhibitor of its activity. However, one of the limitations of using N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide is its solubility in water, which can make it challenging to use in certain lab experiments.
Orientations Futures
There are several future directions for the scientific research on N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide. One potential area of research is the development of new cancer treatments that target the Wnt signaling pathway. Another potential area of research is the investigation of the role of CK1δ in other cellular processes, such as circadian rhythm regulation and DNA damage response. Additionally, the development of new analogs of N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide with improved solubility and potency could lead to the development of more effective treatments for cancer and other diseases.
Méthodes De Synthèse
The synthesis of N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide involves a multi-step process that includes the preparation of the key intermediate compound, 3-(2-aminopyridin-5-yl)-1,3-benzodioxole-2-carboxylic acid, followed by the formation of the spirocyclic ring system. The final step involves the conversion of the intermediate compound to N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide by coupling with cyclohexanone.
Applications De Recherche Scientifique
N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide has been extensively studied in various scientific research areas due to its potential therapeutic applications. One of the primary areas of research is the development of new treatments for cancer. CK1δ has been shown to play a critical role in the regulation of the Wnt signaling pathway, which is frequently dysregulated in cancer. N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide has been shown to inhibit CK1δ activity and suppress the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(14-6-2-5-11-19-14)20-13-7-8-15-16(12-13)23-18(22-15)9-3-1-4-10-18/h2,5-8,11-12H,1,3-4,9-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEGEBUJWVQTPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



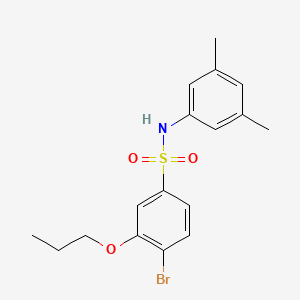
![4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B7468845.png)
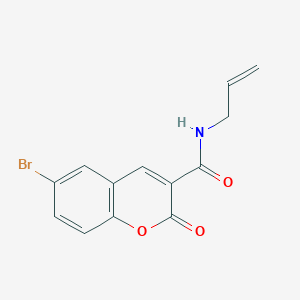
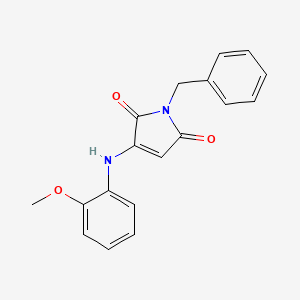
![3-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7468866.png)
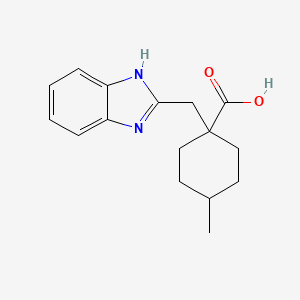
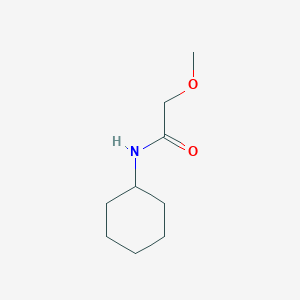
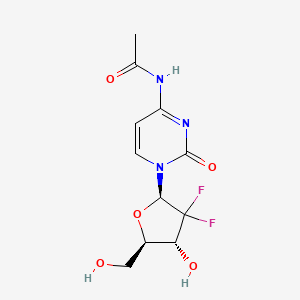
![5-Isoxazolecarboxamide, 3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-](/img/structure/B7468902.png)
![2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B7468907.png)
![3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7468910.png)
